6-Amino-1-benzylquinolin-1-ium bromide
Descripción
Propiedades
Número CAS |
725719-81-3 |
|---|---|
Fórmula molecular |
C16H15BrN2 |
Peso molecular |
315.21 g/mol |
Nombre IUPAC |
1-benzylquinolin-1-ium-6-amine;bromide |
InChI |
InChI=1S/C16H15N2.BrH/c17-15-8-9-16-14(11-15)7-4-10-18(16)12-13-5-2-1-3-6-13;/h1-11H,12,17H2;1H/q+1;/p-1 |
Clave InChI |
LUXHJSVIWHHEGZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=CC=CC3=C2C=CC(=C3)N.[Br-] |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Similarities and Differences :
- Core Structure: Both compounds share a quinolinium core with a benzyl substitution at position 1.
- Substituents: Sepantronium bromide (C₂₀H₁₉BrN₄O₃) includes additional functional groups, such as a methyl ether and oxoindolin moiety, absent in 6-amino-1-benzylquinolin-1-ium bromide. The amino group in the latter is replaced with a dimethylamino group in Sepantronium .
(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide
Structural Features :
- This compound (C₂₇H₂₀BrN₅O₂) combines a quinolin-6-yl acetamide with a 4-bromobenzyl-substituted oxoindolin moiety. Unlike 6-amino-1-benzylquinolin-1-ium bromide, it lacks a quaternary ammonium center but shares the bromobenzyl and amino groups .
Historical Quinolinium Bromide Derivatives
Early studies (1931) describe 1-benzylquinolinium bromide derivatives, such as 1-methylquinolinium iodide complexes with diamines. These compounds lack the amino substitution at position 6, which likely reduces their solubility and bioactivity compared to 6-amino-1-benzylquinolin-1-ium bromide. Their primary applications were in dye chemistry and as ionic liquids, highlighting the versatility of quinolinium frameworks .
Comparative Data Table
Key Research Findings and Implications
- Substituent Effects: The 6-amino group in 6-amino-1-benzylquinolin-1-ium bromide may enhance solubility and target binding compared to Sepantronium’s dimethylamino group, which improves membrane permeability .
- Ionic vs. Covalent Frameworks : Quaternary ammonium salts like the target compound exhibit stronger electrostatic interactions with biological targets, whereas neutral analogs (e.g., oxoindolin derivatives) rely on hydrophobic and hydrogen-bonding interactions .
- Toxicity Considerations: Unlike methyl bromide (a simple alkyl halide with neurotoxic effects), quinolinium bromides show lower acute toxicity, making them safer for therapeutic development .
Q & A
Q. What are the optimal synthetic routes for preparing 6-amino-1-benzylquinolin-1-ium bromide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves quaternization of a quinoline precursor with benzyl bromide under reflux in polar aprotic solvents (e.g., acetonitrile or DMF). Key variables include reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 quinoline:benzyl bromide). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is critical to isolate the bromide salt. Impurities like unreacted benzyl bromide or residual solvents require GC-MS or HPLC validation .
Q. How can structural characterization of 6-amino-1-benzylquinolin-1-ium bromide be systematically performed?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : Confirm benzyl substitution (δ 5.5–6.0 ppm for CH₂Ph) and quinolinium aromatic protons (δ 7.5–9.0 ppm).
- FT-IR : Identify N–H stretching (3200–3400 cm⁻¹) and C–Br vibrations (600–800 cm⁻¹).
- Elemental Analysis : Validate C, H, N, and Br percentages against theoretical values (±0.3% tolerance).
- Mass Spectrometry (ESI-MS) : Detect the molecular ion peak [M-Br]⁺ and fragmentation patterns .
Q. What solvent systems are compatible with 6-amino-1-benzylquinolin-1-ium bromide for spectroscopic studies?
Methodological Answer: The compound is soluble in polar solvents (DMSO, DMF, methanol) but insoluble in non-polar solvents (hexane, ether). For UV-Vis studies, use methanol or aqueous buffers (pH 4–7) to avoid aggregation. For fluorescence assays, ensure degassing to prevent quenching by dissolved oxygen .
Advanced Research Questions
Q. How can the antimicrobial activity of 6-amino-1-benzylquinolin-1-ium bromide be evaluated, and what are common pitfalls in assay design?
Methodological Answer:
- Disk Diffusion Assay : Impregnate filter disks with compound solutions (1–100 µg/mL) and measure inhibition zones against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- MIC Determination : Use broth microdilution (CLSI guidelines) with 96-well plates; note that high salt concentrations or serum proteins may reduce bioavailability.
- Controls : Include solvent-only (e.g., DMSO) and reference antibiotics (e.g., ampicillin) to validate results. Data contradictions may arise from batch-to-batch purity variations or microbial resistance mechanisms .
Q. What strategies mitigate aggregation or non-specific binding in biological studies involving 6-amino-1-benzylquinolin-1-ium bromide?
Methodological Answer:
- Surfactant Additives : Use Tween-20 (0.01–0.1%) or BSA (0.1–1%) to stabilize aqueous solutions.
- Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect aggregates.
- Competitive Binding Assays : Include excess unlabeled quinolinium analogs to distinguish specific vs. non-specific interactions .
Q. How does the electronic environment of the quinolinium ring influence the compound’s reactivity in catalytic or photochemical applications?
Methodological Answer:
- DFT Calculations : Model HOMO/LUMO energies to predict electron-deficient regions (e.g., C-2 and C-4 positions) prone to nucleophilic attack or redox activity.
- Cyclic Voltammetry : Measure reduction potentials (e.g., -0.5 to -1.2 V vs. Ag/AgCl) to assess suitability as a photosensitizer or electron-transfer mediator.
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, while amino groups (-NH₂) increase charge delocalization .
Q. What analytical techniques resolve contradictions in reported solubility or stability data for 6-amino-1-benzylquinolin-1-ium bromide?
Methodological Answer:
- HPLC-PDA : Quantify degradation products (e.g., hydrolyzed quinoline) under accelerated stability conditions (40°C/75% RH for 4 weeks).
- Karl Fischer Titration : Measure hygroscopicity to explain batch-dependent solubility variations.
- X-ray Crystallography : Correlate crystal packing with thermal stability (TGA/DSC data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
